Cas no 926269-67-2 (1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine)

1-{4'-(Morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine is a biphenyl-based organic compound featuring a morpholine moiety and a primary amine functional group. This structure confers versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The morpholine ring enhances solubility and bioavailability, while the biphenyl scaffold provides structural rigidity, facilitating targeted molecular interactions. The primary amine group offers reactivity for further derivatization, enabling the synthesis of amides, imines, or other nitrogen-containing derivatives. Its well-defined chemical properties make it suitable for use in drug discovery, catalysis, and material science. The compound’s stability and synthetic accessibility further support its utility in advanced organic synthesis.
1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine structure
926269-67-2 structure
Product Name:1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine
CAS No:926269-67-2
MF:C18H22N2O
MW:282.380084514618
MDL:MFCD09044664
CID:5228171
Update Time:2025-06-08

1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-2-methanamine, 4'-(4-morpholinylmethyl)-
    • (4'-(Morpholinomethyl)-[1,1'-biphenyl]-2-yl)methanamine
    • 1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine
    • MDL: MFCD09044664
    • Inchi: 1S/C18H22N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-14,19H2
    • InChI Key: HFPUMWVZKZXLCU-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(CN3CCOCC3)C=C2)=CC=CC=C1CN

1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine Pricemore >>

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Additional information on 1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine

Introduction to 1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine (CAS No. 926269-67-2)

1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine, identified by its CAS number 926269-67-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, particularly in the realm of drug discovery. The intricate structure of 1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine incorporates a biphenyl core appended with a morpholine moiety, which is a common feature in many bioactive molecules.

The biphenyl ring system is renowned for its stability and versatility in medicinal chemistry, often serving as a scaffold for designing compounds with enhanced pharmacological properties. The presence of the morpholine group further enhances the compound's potential by introducing hydrogen bonding capabilities and improving solubility, which are critical factors in drug formulation and bioavailability. These structural attributes make 1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine an attractive candidate for further investigation in various therapeutic areas.

In recent years, there has been a surge in research focused on developing novel compounds with improved efficacy and reduced side effects. The pharmaceutical industry has been particularly interested in molecules that can modulate key biological pathways involved in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. 1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine, with its unique structural features, has been explored as a potential lead compound in several preclinical studies.

One of the most compelling aspects of 1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine is its ability to interact with biological targets in a highly specific manner. The morpholine group provides a suitable pharmacophore for binding to proteins and enzymes that are implicated in disease mechanisms. This specificity is crucial for developing drugs that can target the root causes of diseases without affecting healthy tissues. Furthermore, the biphenyl core contributes to the compound's stability and lipophilicity, which are essential properties for effective drug delivery.

The synthesis of 1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl-2-yl}methanamine involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in constructing the biphenyl core, while nucleophilic substitution reactions have been employed to introduce the morpholine group.

Evaluation of the pharmacological properties of 1-{4'-(morpholin-4-yl)methyl-1,1'-biphenyl}-2-ylmethanamine has revealed promising results in several in vitro and in vivo models. Studies have demonstrated its potential as an inhibitor of enzymes involved in cancer cell proliferation and as a modulator of neurotransmitter receptors relevant to neurodegenerative diseases. These findings have spurred further research into optimizing the compound's structure to enhance its therapeutic index.

The development of computational methods for drug design has also played a significant role in understanding the interactions between 1-{4'-(morpholin-methyl)-biphenylylmethanamine and biological targets. Molecular docking simulations have been used to predict binding affinities and identify key residues involved in drug-receptor interactions. These computational approaches have complemented traditional experimental methods by providing rapid and cost-effective screening of potential drug candidates.

In conclusion, 1-{4'-(morpholin-methyl)-biphenylylmethanamine (CAS No. 926269- 67- 2) represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new insights into disease mechanisms and drug action, compounds like this one will play a crucial role in advancing the treatment of various human diseases.

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